molecular formula C14H19F2NO3S B14791852 1-Tert-butylsulfonyl-5-(2,5-difluorophenyl)pyrrolidin-3-ol

1-Tert-butylsulfonyl-5-(2,5-difluorophenyl)pyrrolidin-3-ol

Cat. No.: B14791852
M. Wt: 319.37 g/mol
InChI Key: VBKVFSJRCXCZOR-UHFFFAOYSA-N
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Description

1-Tert-butylsulfonyl-5-(2,5-difluorophenyl)pyrrolidin-3-ol is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a tert-butylsulfonyl group and a difluorophenyl group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Tert-butylsulfonyl-5-(2,5-difluorophenyl)pyrrolidin-3-ol typically involves multi-step organic reactions. One common method includes the reaction of a pyrrolidine derivative with tert-butylsulfonyl chloride in the presence of a base, followed by the introduction of the difluorophenyl group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1-Tert-butylsulfonyl-5-(2,5-difluorophenyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Conditions often involve Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

1-Tert-butylsulfonyl-5-(2,5-difluorophenyl)pyrrolidin-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Tert-butylsulfonyl-5-(2,5-difluorophenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. The difluorophenyl group may enhance the compound’s binding affinity and specificity for certain enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Tert-butylsulfonyl-5-phenylpyrrolidin-3-ol: Lacks the difluorophenyl group, which may affect its reactivity and binding properties.

    1-Tert-butylsulfonyl-5-(2,4-difluorophenyl)pyrrolidin-3-ol: Similar structure but with different fluorine substitution, potentially altering its chemical behavior.

Uniqueness

1-Tert-butylsulfonyl-5-(2,5-difluorophenyl)pyrrolidin-3-ol is unique due to the specific positioning of the difluorophenyl group, which can significantly influence its chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C14H19F2NO3S

Molecular Weight

319.37 g/mol

IUPAC Name

1-tert-butylsulfonyl-5-(2,5-difluorophenyl)pyrrolidin-3-ol

InChI

InChI=1S/C14H19F2NO3S/c1-14(2,3)21(19,20)17-8-10(18)7-13(17)11-6-9(15)4-5-12(11)16/h4-6,10,13,18H,7-8H2,1-3H3

InChI Key

VBKVFSJRCXCZOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)(=O)N1CC(CC1C2=C(C=CC(=C2)F)F)O

Origin of Product

United States

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